molecular formula C50H99NO5 B13714906 8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate

8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate

Cat. No.: B13714906
M. Wt: 794.3 g/mol
InChI Key: DAWROAWEOFQHNY-UHFFFAOYSA-N
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Description

8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate is a complex organic compound with the molecular formula C44H87NO5. It is characterized by its long alkyl chains and ester functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate involves multiple steps. One common method includes the esterification of heptadecanoic acid with aminooctanol under suitable conditions. The reaction typically involves the use of an esterification catalyst and an oxidizing agent to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and facilitating the delivery of therapeutic agents. The molecular targets include lipid molecules and membrane proteins, and the pathways involved are related to membrane fusion and permeability .

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl]amino)octanoate
  • 8-[(8-[(2-hexyldecanoyl)oxy]octyl)(4-hydroxybutyl)amino]octyl 2-hexyldecanoate

Uniqueness

8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate is unique due to its specific structure, which provides optimal properties for use in drug delivery systems. Its long alkyl chains and ester groups contribute to its ability to integrate into lipid membranes and enhance the delivery of therapeutic agents .

Properties

Molecular Formula

C50H99NO5

Molecular Weight

794.3 g/mol

IUPAC Name

8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate

InChI

InChI=1S/C50H99NO5/c1-5-9-13-17-23-31-39-47(37-29-15-11-7-3)49(53)55-45-35-27-21-19-25-33-41-51(43-44-52)42-34-26-20-22-28-36-46-56-50(54)48(38-30-16-12-8-4)40-32-24-18-14-10-6-2/h47-48,52H,5-46H2,1-4H3

InChI Key

DAWROAWEOFQHNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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